molecular formula C20H27N5O B11968484 5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol

5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol

Cat. No.: B11968484
M. Wt: 353.5 g/mol
InChI Key: LATNZNGZFSHVLP-CJLVFECKSA-N
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Description

5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound that features a phenol group, a diethylamino group, and a pyridinyl-piperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenol derivative: The starting material, a phenol derivative, is reacted with diethylamine under basic conditions to introduce the diethylamino group.

    Introduction of the piperazinyl moiety: The intermediate is then reacted with 4-(2-pyridinyl)-1-piperazine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The diethylamino group and the pyridinyl-piperazinyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Pyridinyl)-1-piperazine: Shares the pyridinyl-piperazinyl moiety.

    Diethylaminophenol: Contains the diethylamino group and phenol structure.

Uniqueness

5-(Diethylamino)-2-(((4-(2-pyridinyl)-1-piperazinyl)imino)methyl)phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

5-(diethylamino)-2-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol

InChI

InChI=1S/C20H27N5O/c1-3-23(4-2)18-9-8-17(19(26)15-18)16-22-25-13-11-24(12-14-25)20-7-5-6-10-21-20/h5-10,15-16,26H,3-4,11-14H2,1-2H3/b22-16+

InChI Key

LATNZNGZFSHVLP-CJLVFECKSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3)O

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3)O

Origin of Product

United States

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